molecular formula C14H22Cl2N4 B12050879 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

Cat. No.: B12050879
M. Wt: 317.3 g/mol
InChI Key: RHUKXVGXBCUFIV-UHFFFAOYSA-N
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Description

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a heterocyclic organic compound featuring a benzimidazole core substituted with a piperidine-ethylamine side chain and stabilized as a dihydrochloride salt. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including interactions with enzymes, receptors, and nucleic acids. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C14H22Cl2N4

Molecular Weight

317.3 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H

InChI Key

RHUKXVGXBCUFIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride typically involves the coupling of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with 2-aminobenzimidazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the compound's potential as a kappa-opioid receptor agonist , which is significant for pain management. It has demonstrated notable analgesic effects in various animal models, outperforming traditional analgesics like butorphanol and showing efficacy comparable to gabapentin in neuropathic pain models .

Key Findings :

  • Exhibits a dose-dependent analgesic effect.
  • Maintains significant efficacy without developing tolerance over extended administration periods.
  • Reduces tactile and cold allodynia significantly in neuropathic pain models .

Antiparasitic Activity

The compound has also been investigated for its potential in treating parasitic infections, specifically human African trypanosomiasis . In murine models, it achieved a cure rate of 100% in both early and late-stage infections, indicating its promise as a lead compound for further development in antiparasitic therapies .

Mechanistic Studies

The mechanism of action for the analgesic properties of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with kappa-opioid receptors. Quantum chemistry methods have been employed to analyze its binding affinity and energy dynamics compared to other salts, revealing that its hydrochloride form exhibits enhanced agonistic activity due to lower total energy production during salt formation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives has shown that modifications to the piperidine moiety can significantly influence pharmacological activity. The presence of the piperidinyl group contributes to the compound's ability to engage effectively with opioid receptors, suggesting avenues for designing more potent analogs .

Case Studies and Research Findings

StudyApplicationKey Results
Lifanova et al. (2023)Analgesic efficacyDemonstrated superior analgesic effects compared to butorphanol; effective in neuropathic pain models.
PMC5362113Antiparasitic activityAchieved full cures in murine models of human African trypanosomiasis, indicating strong antiparasitic potential.
Quantum Chemistry AnalysisMechanism elucidationConfirmed enhanced kappa-opioid activity due to structural characteristics and energy dynamics of the hydrochloride form.

Mechanism of Action

The mechanism of action of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride Benzimidazole 2-Piperidin-1-YL-ethylamine ~326.3 (free base) Dihydrochloride salt enhances solubility; potential CNS activity
VU0155069 (CAS 1130067-06-9) Benzoimidazolone 5-Chloro-2-oxo group, naphthamide tail 462.97 Kinase inhibitor (e.g., PIM kinases); chloro substituent increases lipophilicity
{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride (CAS 1083300-53-1) Imidazole 2-Methoxyethyl group ~249.7 Water-soluble; dihydrochloride salt for ionic stability
Dyclonine Hydrochloride Piperidine-linked propanone Butoxyphenyl group ~325.9 Local anesthetic; piperidine enhances membrane permeability

Key Observations :

  • Benzimidazole vs.
  • Substituent Effects : The 2-piperidin-1-YL-ethyl group introduces a basic nitrogen, improving solubility in acidic environments (via dihydrochloride salt formation), whereas chloro or methoxy substituents in analogs (e.g., VU0155069) modulate lipophilicity and metabolic stability .
Pharmacokinetic and Physicochemical Properties
  • Solubility : Dihydrochloride salts (e.g., target compound and CAS 1083300-53-1) exhibit superior aqueous solubility compared to free bases, critical for oral bioavailability .
  • Stability : Piperidine-containing compounds (e.g., dyclonine hydrochloride) show enhanced stability under physiological pH due to reduced susceptibility to hydrolysis compared to ester-containing analogs .

Biological Activity

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride, with CAS number 435342-20-4, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22Cl2N4
  • Molecular Weight : 290.26 g/mol
  • Structure : The compound features a benzimidazole core substituted with a piperidine moiety, which is significant for its biological activity.

The biological activity of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Protein Kinases : These compounds may inhibit specific kinases involved in cancer progression and other diseases.
  • Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance:

  • Activity Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL for certain strains, indicating potent antibacterial properties .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

Antifungal Activity

The compound also demonstrated antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values suggest effective inhibition of fungal growth:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.056

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their potential therapeutic applications:

  • A study published in the Journal of Medicinal Chemistry reported the synthesis of benzimidazole derivatives that showed promising anticancer activity through the inhibition of protein interactions critical for tumor growth .
  • Another research article highlighted the efficacy of piperidine derivatives in combating multidrug-resistant bacterial strains, emphasizing the structural importance of the piperidine ring in enhancing antimicrobial potency .
  • A comprehensive review examined various alkaloids and their derivatives, noting that structural modifications can significantly impact their bioactivity against microbial pathogens .

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